2-(Diethylamino)ethyl laurate
Description
2-(Diethylamino)ethyl laurate (CAS 16070-12-5) is an ester derivative synthesized from lauric acid (a C12 saturated fatty acid) and diethylaminoethanol. The compound features a hydrophobic laurate chain and a cationic diethylamino group, which confers amphiphilic properties. This dual functionality makes it valuable in applications such as surfactants, emulsifiers, and pharmaceutical excipients, where pH-dependent solubility and interfacial activity are critical .
Properties
CAS No. |
16070-12-5 |
|---|---|
Molecular Formula |
C18H37NO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl dodecanoate |
InChI |
InChI=1S/C18H37NO2/c1-4-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19(5-2)6-3/h4-17H2,1-3H3 |
InChI Key |
UNWMSJSGBWRHNY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCN(CC)CC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCN(CC)CC |
Other CAS No. |
16070-12-5 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester bond in 2-(diethylamino)ethyl laurate undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : HCl or H₂SO₄, aqueous medium, reflux.
-
Products : Lauric acid + 2-(diethylamino)ethanol hydrochloride .
-
Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
Basic Hydrolysis (Saponification)
-
Conditions : NaOH/KOH, aqueous ethanol.
-
Application : Used to quantify ester content via titration .
Thermal Stability and Decomposition
Thermogravimetric analysis reveals the following stability profile:
| Parameter | Value | Source |
|---|---|---|
| Boiling Point | 375.9°C at 760 mmHg | |
| Flash Point | 101.1°C (closed cup) | |
| Vapor Pressure | 7.55 × 10⁻⁶ mmHg at 25°C | |
| Decomposition | Above 176–178°C (exothermic breakdown) |
At elevated temperatures (>170°C), the compound decomposes into lauric acid derivatives and volatile amines, releasing CO₂ and water .
Reactivity of the Tertiary Amine Group
The diethylamino group participates in reactions typical of tertiary amines:
Salt Formation
-
Reacts with HCl or other acids to form water-soluble ammonium salts :
-
These salts are used in surfactants and drug delivery systems .
Oxidation
Complexation
-
Forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the lone electron pair on nitrogen .
Stability in Formulations
| Condition | Stability Outcome |
|---|---|
| Aqueous Solutions (pH 3–7) | Stable for >6 months at 25°C |
| UV Exposure | Gradual degradation (photooxidation) |
| Oxidizing Agents | Rapid decomposition (radical chain reactions) |
The compound’s logP of 4.79 indicates high lipophilicity, making it suitable for lipid-based drug delivery systems .
Key Research Findings
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₈H₃₇NO₂
- Structure: Combines a lauroyl group (C₁₁H₂₃COO−) with a 2-(diethylamino)ethyl moiety.
- Solubility : Lipophilic in neutral conditions; protonation of the tertiary amine group enhances water solubility in acidic environments.
Comparative Analysis with Structurally Similar Compounds
Diethylaminoethyl Stearate (CAS 3179-81-5)
Structural Differences :
- Replaces the C12 laurate chain with a C18 stearate group.
- Molecular Formula: C₂₄H₄₉NO₂ .
Functional Implications :
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl Laurate (PEG-4 Laurate, CAS 10108-24-4)
Structural Differences :
Functional Implications :
2-Methoxyethyl Laurate (CAS 6309-52-0)
Structural Differences :
Functional Implications :
Ethyl 2-(Diethylamino)-2-phenylacetate (CAS 2059944-97-5)
Structural Differences :
- Replaces the laurate chain with a phenylacetate group.
- Molecular Formula: C₁₄H₂₁NO₂ .
Functional Implications :
- Aromatic Hydrophobicity : The phenyl group enhances membrane permeability, relevant in prodrug design.
- Limited Amphiphilicity: Primarily used in organic synthesis rather than surfactant applications .
Data Table: Comparative Properties
| Compound | CAS | Molecular Formula | Key Functional Groups | Solubility Profile | Primary Applications |
|---|---|---|---|---|---|
| 2-(Diethylamino)ethyl laurate | 16070-12-5 | C₁₈H₃₇NO₂ | Diethylamino, laurate | pH-dependent | Surfactants, drug delivery |
| Diethylaminoethyl stearate | 3179-81-5 | C₂₄H₄₉NO₂ | Diethylamino, stearate | Lipophilic | Cosmetics, sustained release |
| PEG-4 laurate | 10108-24-4 | C₂₀H₄₀O₆ | PEG-4, laurate | Water-soluble | Nanoemulsions, biologics |
| 2-Methoxyethyl laurate | 6309-52-0 | C₁₅H₃₀O₃ | Methoxy, laurate | Moderate | Lubricants, plasticizers |
| Ethyl 2-(diethylamino)-2-phenylacetate | 2059944-97-5 | C₁₄H₂₁NO₂ | Phenyl, diethylamino | Organic solvents | Organic synthesis |
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